3-Nitrobenzolsulfonsäuremethylester

Übersicht

Beschreibung

Methyl 3-nitrobenzenesulfonate is an organic compound with the chemical formula C7H7NO5S. It is a colorless or light yellow solid with a melting point of about 50-51 degrees Celsius and a boiling point of 187-190 degrees Celsius . This compound is used in various chemical reactions and has applications in scientific research and industry.

Wissenschaftliche Forschungsanwendungen

Methyl 3-nitrobenzenesulfonate is used in various scientific research applications, including:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 3-nitrobenzenesulfonate can be synthesized through the sulfonation of nitrobenzene. One method involves adding a sodium tungstate catalyst to nitrobenzene, followed by the dropwise addition of sulfur trioxide at a temperature of 80-100 degrees Celsius. The mixture is then subjected to heat preservation at 100-120 degrees Celsius for 2-4 hours to complete the sulfonation reaction .

Industrial Production Methods: In industrial settings, the production of methyl 3-nitrobenzenesulfonate often involves the use of sulfur trioxide as a sulfonating agent and sodium tungstate as a catalyst. The reaction mixture is diluted with water, filtered, and neutralized with alkali. The resulting product is then extracted, desolventized, and dried to obtain a high-purity compound .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3-nitrobenzenesulfonate undergoes various chemical reactions, including nucleophilic substitution (SN2), reduction, and oxidation.

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the substitution of the sulfonate group with a nucleophile, such as bromide ions.

Reduction: The compound can be reduced using hydrogen in the presence of a catalyst like Raney nickel.

Oxidation: Methyl 3-nitrobenzenesulfonate can be oxidized using ozone in aqueous solutions.

Major Products:

Nucleophilic Substitution: The major product is the substituted benzene derivative.

Reduction: The major product is the corresponding amine.

Oxidation: The major product is the oxidized benzene derivative.

Wirkmechanismus

The mechanism of action of methyl 3-nitrobenzenesulfonate involves its interaction with nucleophiles and electrophiles. In nucleophilic substitution reactions, the sulfonate group is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In reduction reactions, the nitro group is reduced to an amine, which can further participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Methyl 4-nitrobenzenesulfonate: Similar in structure but with the nitro group in the para position.

Sodium 3-nitrobenzenesulfonate: The sodium salt form, used in similar applications but with different solubility properties.

Uniqueness: Methyl 3-nitrobenzenesulfonate is unique due to its specific positioning of the nitro group, which influences its reactivity and the types of reactions it undergoes. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .

Biologische Aktivität

Methyl 3-nitrobenzenesulfonate (MNBS) is an organic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and other relevant effects, supported by data tables and case studies.

Chemical Structure and Properties

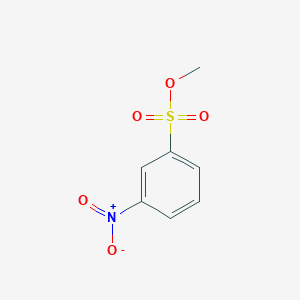

Methyl 3-nitrobenzenesulfonate is characterized by the presence of a nitro group and a sulfonate group attached to a benzene ring. Its structure can be represented as follows:

This configuration contributes to its reactivity and biological interactions.

Antibacterial Activity

MNBS has shown promising antibacterial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for MNBS have been evaluated in several studies:

| Bacterial Strain | MIC (mg/L) | Reference |

|---|---|---|

| Staphylococcus aureus (MSSA) | 0.39–0.78 | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.39–1.56 | |

| Enterococcus faecalis | 2- to 8-fold increase in activity |

In a study focusing on sulfonate-substituted compounds, MNBS exhibited significant antibacterial activity, particularly against MSSA and MRSA, although it was less effective against enterococci compared to linezolid, a standard antibiotic.

Anticancer Activity

Recent research has highlighted the anticancer potential of MNBS through its interaction with cancer cell lines. In vitro studies have demonstrated that MNBS can inhibit the growth of various cancer cells, including breast cancer cells (MCF7):

- Cell Viability Assay : The MTT assay indicated that MNBS reduced cell viability in a dose-dependent manner.

- Cytotoxicity Measurement : Lactate dehydrogenase (LDH) release was significantly increased at higher concentrations of MNBS, suggesting cytotoxic effects on MCF7 cells.

The results indicate that MNBS may induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent .

The biological activity of MNBS can be attributed to its ability to interact with cellular components, leading to disruptions in cellular processes:

- Methemoglobinemia Risk : MNBS can bind to hemoglobin, leading to methemoglobinemia, which is associated with oxygen deprivation symptoms such as cyanosis and respiratory difficulties .

- Enzyme Inhibition : Studies suggest that sulfonates like MNBS may provide better inhibition of specific enzymes compared to their sulfonamide counterparts .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various sulfonate compounds, including MNBS, against clinical isolates of staphylococci. The findings supported the potential use of MNBS in treating infections caused by resistant strains .

- Cytotoxicity in Cancer Research : In another case study involving MCF7 cells, MNBS was tested alongside other compounds for cytotoxicity. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

methyl 3-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c1-13-14(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKKKZKIPZOMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211196 | |

| Record name | Benzenesulfonic acid, 3-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-21-7 | |

| Record name | Benzenesulfonic acid, 3-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 3-nitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.